1,3-Dioleoyl-2-palmitoylglycerol
Overview
Description
Synthesis Analysis
The synthesis of 1,3-dioleoyl-2-palmitoylglycerol can be efficiently achieved through a combination of enzymatic and chemical processes. One method involves the dry fractionation of leaf lard followed by enzymatic acidolysis to enrich the content of 1,3-dioleoyl-2-palmitoylglycerol. Another approach utilizes lipase catalysis in a two-step process that includes the alcoholysis of tripalmitin to form a monopalmitin, which is then esterified with oleic acid to produce OPO with high yield and purity (Xiaoli Qin et al., 2011) (U. Schmid et al., 1999).
Molecular Structure Analysis
The molecular structure of 1,3-dioleoyl-2-palmitoylglycerol has been characterized through gas chromatography and other analytical techniques. Its structured lipid nature, with specific fatty acids positioned at the sn-1, sn-2, and sn-3 positions of the glycerol backbone, is crucial for its functional properties in nutrition and metabolism (L. Bayés‐García et al., 2016).
Chemical Reactions and Properties
1,3-Dioleoyl-2-palmitoylglycerol participates in various chemical reactions, including enzymatic synthesis and interesterification, which are pivotal for its production and modification. The enzymatic processes often employ lipases for the regioselective incorporation of fatty acids, highlighting the molecule's versatility and adaptability in creating structured lipids (Michael Kidane Ghide & Yunjun Yan, 2021).
Physical Properties Analysis
The physical properties of 1,3-dioleoyl-2-palmitoylglycerol, such as melting point, crystallization behavior, and solubility, are influenced by its triacylglycerol structure. Studies on polymorphic crystallization and transformation pathways offer insights into its behavior under various thermal treatments, which is essential for its application in food products (Xiaosan Wang et al., 2020).
Chemical Properties Analysis
The chemical stability, reactivity, and interaction with other compounds define the chemical properties of 1,3-dioleoyl-2-palmitoylglycerol. Its compatibility with other lipids and susceptibility to oxidation are critical for its functionality in dietary applications and storage stability (H. Cai et al., 2015).
Scientific Research Applications
Infant Nutrition : This lipid has been successfully enriched in infant formulas to enhance their quality and usefulness. It's been shown to improve oxidative stability, maintain product quality, and enhance nutrient absorption in infant formula powders without affecting absorption in mice (Qin et al., 2011); (Du et al., 2018).
Biofuel Production : It's been synthesized for use in biofuels with high yield and purity, employing solvent-free methods (Wang et al., 2014).
Food Science : Studies have shown the feasibility of producing this lipid under optimal conditions for use as a human milk fat substitute. It also plays a role in structured triacylglycerols synthesis, beneficial for both nutritional and biological functions (Shuangyan, 2013); (Wang et al., 2015).
Chemical Synthesis : The lipid has been synthesized in high yields and purity using sn1,3-regiospecific lipases in a solvent-free system (Schmid et al., 1999).
Analytical Methods : Research has been conducted on efficient methods for separating and quantifying this lipid in infant formulas and oils, which is crucial for both high and low content products (Vyssotski et al., 2015).
Polymorphic Crystallization : Studies have explored the complex polymorphic crystallization of this lipid, which is significant for its stability and application in various products (Bayés-García et al., 2011; Bayés-García et al., 2013).
Health and Nutrition : Research has highlighted its benefits in infant growth and development, including improved lymph chylomicron transport and composition (Aoe et al., 1997); (Ghide & Yan, 2021).
Future Directions
properties
IUPAC Name |
[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25-,28-26- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTGNVIVNZLPPS-LBXGSASVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H102O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(18:1(9Z)/16:0/18:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0049741 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,3-Dioleoyl-2-palmitoylglycerol | |
CAS RN |
1716-07-0 | |
Record name | Triglyceride OPO | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1716-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Palmito-1,3-diolein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-PALMITO-1,3-DIOLEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLQ6P59TQY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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